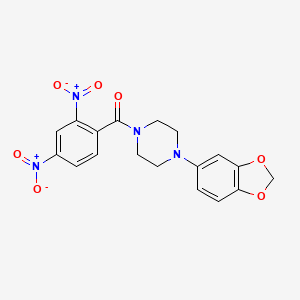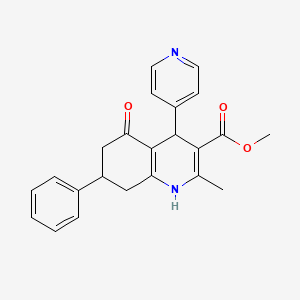
1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine, also known as BDNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. BDNP is a piperazine derivative that contains a benzodioxole ring and a dinitrobenzoyl moiety.
科学研究应用
1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has been studied for its potential applications in various fields of science. In medicine, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro. 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of the disease. In agriculture, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has been shown to have insecticidal properties against various pests, including mosquitoes and fruit flies. 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has also been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In environmental science, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has been studied as a potential pollutant indicator due to its persistence in the environment and its ability to accumulate in organisms.
作用机制
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine varies depending on its application. In cancer cells, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade and disrupting the mitochondrial membrane potential. In Alzheimer's disease, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine inhibits the aggregation of beta-amyloid peptides by binding to their hydrophobic domains and preventing their self-assembly into toxic oligomers. In insects, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine acts as a neurotoxin by binding to the nicotinic acetylcholine receptors and disrupting the synaptic transmission. In plants, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine inhibits the activity of the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has been shown to have various biochemical and physiological effects depending on its concentration and exposure time. In cancer cells, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine induces DNA damage and cell cycle arrest by activating the p53 pathway. In Alzheimer's disease, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine reduces the production of reactive oxygen species and prevents the oxidative stress-induced damage to neurons. In insects, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine causes paralysis and death by disrupting the neuromuscular junction and inhibiting the acetylcholinesterase activity. In plants, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine inhibits the biosynthesis of branched-chain amino acids and causes stunted growth and chlorosis.
实验室实验的优点和局限性
1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine can also be easily synthesized using standard laboratory equipment and reagents. However, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has some limitations for lab experiments, including its potential toxicity and environmental persistence. 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine should be handled with care and disposed of properly to avoid contamination of the environment.
未来方向
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine. In medicine, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine could be further studied for its potential applications in cancer therapy and neuroprotection. In agriculture, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine could be further studied for its potential applications in pest control and weed management. In environmental science, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine could be further studied for its potential applications in pollution monitoring and remediation. Additionally, the mechanism of action of 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine could be further elucidated using molecular modeling and structural biology techniques.
合成方法
1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine can be synthesized using a multistep procedure that involves the reaction of piperazine with 1,3-benzodioxole-5-carboxylic acid and 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine. The yield of 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine varies depending on the reaction conditions, but it can be optimized by adjusting the reaction time, temperature, and reagent ratios.
属性
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)piperazin-1-yl]-(2,4-dinitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O7/c23-18(14-3-1-13(21(24)25)9-15(14)22(26)27)20-7-5-19(6-8-20)12-2-4-16-17(10-12)29-11-28-16/h1-4,9-10H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJHZMHDPMYTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC3=C(C=C2)OCO3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-(2,4-dinitrophenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5152480.png)
![2-chloro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5152481.png)
![4-[3-(2,5-dichlorophenoxy)propyl]morpholine](/img/structure/B5152493.png)
![7-benzoyl-3-phenyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5152498.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5152501.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5152509.png)
![N,N-dibenzyl-1-(2-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methanamine](/img/structure/B5152529.png)
![methyl [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B5152549.png)
![ethyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinecarboxylate](/img/structure/B5152569.png)
![ethyl (2-bromo-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5152570.png)
![3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5152576.png)
![1-benzyl-N-[2-(3-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5152584.png)

![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152594.png)